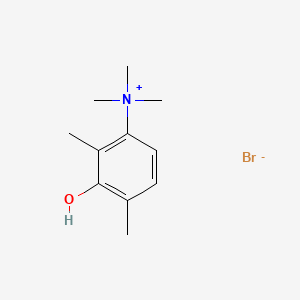
(2,4-Dimethyl-3-hydroxyphenyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is a quaternary ammonium compound It is characterized by the presence of a trimethylazanium group attached to a phenyl ring substituted with hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 3-hydroxy-2,4-dimethylaniline with trimethylamine in the presence of a brominating agent such as methyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to handle the reagents and products efficiently. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of 3-hydroxy-2,4-dimethylbenzaldehyde or 3-hydroxy-2,4-dimethylacetophenone.
Reduction: Formation of 3-hydroxy-2,4-dimethylaniline.
Substitution: Formation of (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium chloride or iodide.
Scientific Research Applications
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications, where the compound can target and destroy bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium chloride
- (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium iodide
- (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium sulfate
Uniqueness
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its chloride and iodide analogs, the bromide variant may exhibit different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
63977-53-7 |
|---|---|
Molecular Formula |
C11H18BrNO |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-8-6-7-10(12(3,4)5)9(2)11(8)13;/h6-7H,1-5H3;1H |
InChI Key |
NSAJZVJLTGQRGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](C)(C)C)C)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















